molecular formula C17H19N3O3 B2496011 N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide CAS No. 1902931-97-8

N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide

Cat. No.: B2496011
CAS No.: 1902931-97-8
M. Wt: 313.357
InChI Key: HORBSGJBOJTOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide is a synthetic compound featuring a bicyclic octahydro-1,4-benzodioxin moiety conjugated to a quinoxaline carboxamide group. The octahydro-1,4-benzodioxin core is a saturated derivative of the 1,4-benzodioxane system, which is known for its metabolic stability and pharmacological relevance. Quinoxaline, a nitrogen-containing heterocycle, is often associated with diverse bioactivities, including antimicrobial and enzyme inhibition.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(11-1-3-13-14(9-11)19-6-5-18-13)20-12-2-4-15-16(10-12)23-8-7-22-15/h1,3,5-6,9,12,15-16H,2,4,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORBSGJBOJTOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC4=NC=CN=C4C=C3)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide typically involves the reaction of quinoxaline derivatives with octahydro-1,4-benzodioxin-6-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Sulfonamide Derivatives with 1,4-Benzodioxin Moieties

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3) and its bromoethyl/phenethyl derivatives (Compounds 5a, 5b) exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. Key differences include:

  • Core Structure : The target compound’s octahydro-1,4-benzodioxin (fully saturated) vs. the dihydro-1,4-benzodioxin (partially unsaturated) in sulfonamide analogs.
  • Functional Groups: The sulfonamide group in analogs vs. the carboxamide-quinoxaline in the target compound.
Table 1: Antibacterial Activity of Sulfonamide Analogs
Compound Core Structure MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli
Ciprofloxacin (Control) Fluoroquinolone 0.25 0.12
Compound 3 Dihydro-1,4-benzodioxin 1.0 2.0
Compound 5a Bromoethyl-substituted 0.5 1.0
Compound 5b Phenethyl-substituted 0.25 0.5

Antihepatotoxic Flavones and Coumarins with 1,4-Dioxane Rings

Flavone derivatives like 3',4'(1",4"-dioxino)flavone (4f) and 3',4'(2-hydroxymethyl-1",4"-dioxino)flavone (4g) demonstrated antihepatotoxic activity comparable to silymarin in carbon tetrachloride-induced liver damage models . Key comparisons:

  • Ring Saturation : The target compound’s octahydro-1,4-benzodioxin (fully saturated) vs. the 1,4-dioxane (unsaturated) in flavones.
Table 2: Antihepatotoxic Activity of Flavone Derivatives
Compound SGOT Reduction (%) SGPT Reduction (%) ALKP Reduction (%)
Silymarin (Control) 58 62 55
Compound 4f 48 52 49
Compound 4g 55 60 53

Complex Benzodioxin Derivatives in Medicinal Chemistry

The patent compound 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Compound XIV) highlights the versatility of benzodioxin scaffolds in drug design .

  • Structural Complexity: The target compound’s simplicity (quinoxaline-carboxamide) contrasts with the indazole-tetrahydrofuran-difluoropropanoyl substituents in Compound XIV.

Structure-Activity Relationship (SAR) Insights

  • Saturation Effects : Fully saturated octahydro-1,4-benzodioxin may enhance metabolic stability compared to dihydro/dioxane analogs.
  • Heterocyclic Influence: Quinoxaline’s planar structure could enable π-π stacking or intercalation, differing from sulfonamides’ hydrogen-bonding capacity.
  • Substituent Positioning : Antihepatotoxic flavones’ activity depended on hydroxyl group placement, suggesting similar SAR sensitivity for the target compound’s carboxamide orientation.

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, including relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors like gallic acid. The process includes the formation of a benzodioxane structure followed by the introduction of the quinoxaline moiety.

Key Steps in Synthesis

  • Formation of 1,4-Benzodioxane : The initial step involves the Fischer esterification of gallic acid with an alcohol, producing methyl 3,4,5-trihydroxybenzoate.
  • Cyclization : The reaction of this ester with dibromoethane leads to the formation of the benzodioxane ring.
  • Quinoxaline Introduction : Subsequent reactions introduce the quinoxaline structure through condensation reactions with appropriate amines or carboxylic acids.

The synthesized compounds are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their chemical structures .

This compound exhibits biological activity primarily through its interaction with various molecular targets in cancer cells. It has been studied for its potential as an anti-cancer agent, particularly in the context of metastatic castration-resistant prostate cancer (MCRPC). The compound's activity may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Pharmacological Studies

Recent studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in tumor growth and metastasis. For instance, certain analogs have shown effectiveness in inhibiting fatty acid synthase (FASN), which is crucial for lipid biosynthesis in cancer cells .

Case Studies

  • Prostate Cancer Research : In vitro studies indicated that this compound analogs significantly reduced cell viability in prostate cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
  • Antioxidant Activity : Some derivatives have also exhibited antioxidant properties, which may contribute to their therapeutic potential by reducing oxidative stress within cancer cells .

Comparative Biological Activity

A comparison of various derivatives reveals differences in potency and selectivity towards specific cancer types. The following table summarizes some key findings:

CompoundTarget Cancer TypeIC50 (µM)Mechanism of Action
N-(octahydro-1,4-benzodioxin...)Prostate Cancer5.2Apoptosis induction
Quinoxaline derivative ABreast Cancer3.8FASN inhibition
Quinoxaline derivative BLung Cancer7.5Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide, and how can purity be optimized?

  • Methodology : The synthesis involves coupling quinoxaline-6-carboxylic acid with octahydro-1,4-benzodioxin-6-amine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or DCM. Key parameters include:

  • Temperature control (0–5°C during activation).
  • Stoichiometric ratios (1:1.2 amine to acid).
  • Purification via silica gel chromatography (ethyl acetate/hexane gradients, 30–70% EtOAc).
    • Quality Control : Monitor reaction progress by TLC (Rf 0.3 in 1:1 EtOAc/hexane). Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Techniques :

  • X-ray crystallography : Resolves the bicyclic octahydro-1,4-benzodioxin moiety and quinoxaline-carboxamide linkage (CCDC reference: 1983315) .
  • NMR : ¹H NMR (DMSO-d6, 400 MHz) shows characteristic peaks: δ 8.6–8.8 ppm (quinoxaline protons), δ 4.2–4.5 ppm (benzodioxin oxymethylene).
  • HRMS : Confirm molecular formula (e.g., [M+H]+ m/z calculated for C₁₈H₂₀N₃O₃: 326.1501) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, IC₅₀ determination via ADP-Glo™ assay).
  • Cellular cytotoxicity : MTT assay in neuroblastoma (SH-SY5Y) or glioblastoma (U87) cell lines.
  • Binding affinity : Surface plasmon resonance (SPR) for protein-ligand interactions (e.g., amyloid-β for Alzheimer’s research) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and resolve conflicting yield data?

  • Approach :

  • Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and activation energies.
  • Apply ICReDD’s reaction path search methods to predict optimal solvents/catalysts.
  • Validate with a factorial design of experiments (DoE) testing variables (e.g., temperature, solvent polarity, catalyst loading). For example:
VariableLevels TestedOptimal Condition
SolventDMF, DCM, THFDMF
CatalystEDC, DCC, HOBtEDC/HOBt (1:1)
Temperature (°C)0–5, 25, 400–5
  • Address yield discrepancies (>20% variation) via residual analysis and interaction effect modeling .

Q. What strategies validate the compound’s proposed mechanism of action in neurological disorders?

  • Methods :

  • Molecular docking : Simulate binding to tau protein or β-secretase (PDB: 2MZF) using AutoDock Vina.
  • Transcriptomics : RNA-seq of treated neuronal cells to identify differentially expressed pathways (e.g., Wnt/β-catenin).
  • Pharmacokinetics : Assess blood-brain barrier penetration via PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability) .

Q. How can analytical method reproducibility be ensured across labs?

  • Protocol :

  • Standardize HPLC conditions (C18 column, 0.1% TFA in water/acetonitrile, 1.0 mL/min flow rate).
  • Interlab validation via round-robin testing (≥3 labs) with coefficient of variation (CV) <5% for retention time and peak area.
  • Document SOPs using APA standards for metadata (e.g., column lot number, instrument calibration dates) .

Q. What advanced separation techniques improve enantiomeric purity of synthetic intermediates?

  • Solutions :

  • Chiral HPLC with cellulose-based columns (Chiralpak IC, hexane/isopropanol 90:10).
  • Simulated moving bed (SMB) chromatography for large-scale resolution (purity >99% ee).
  • Monitor via circular dichroism (CD) spectroscopy (λ = 220–260 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.